o-(3,5-Difluorobenzyl)hydroxylamine
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Overview
Description
o-(3,5-Difluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . It is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two fluorine atoms at the 3 and 5 positions . This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Difluorobenzyl)hydroxylamine typically involves the reaction of 3,5-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions: o-(3,5-Difluorobenzyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzyl derivatives.
Scientific Research Applications
o-(3,5-Difluorobenzyl)hydroxylamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-(3,5-Difluorobenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group . This allows it to participate in various nucleophilic substitution and addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison:
- o-(3,5-Difluorobenzyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions in chemical reactions .
- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine has more fluorine atoms, which can lead to different electronic and steric effects .
- o-(2,4-Difluorobenzyl)hydroxylamine has a different substitution pattern, affecting its chemical properties and reactivity .
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
O-[(3,5-difluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F2NO/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3H,4,10H2 |
InChI Key |
SGKIIDXBBUOHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CON |
Origin of Product |
United States |
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